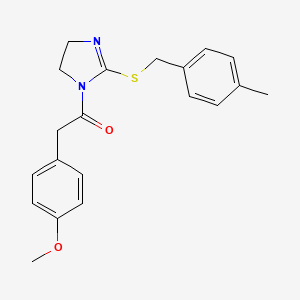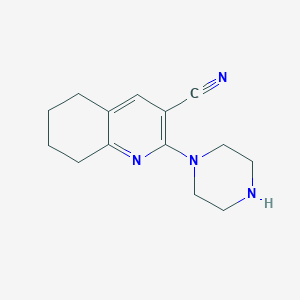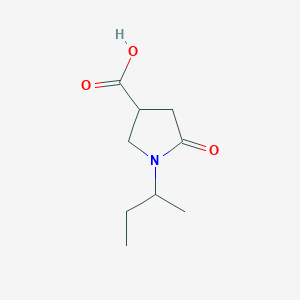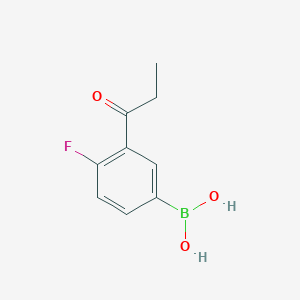
Acide 4-fluoro-3-propanoylphénylboronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-propanoylphenylboronic acid is a boronic acid derivative that is not directly mentioned in the provided papers. However, boronic acids are a class of compounds that have garnered significant interest due to their utility in various chemical reactions and their role in the synthesis of biologically active compounds. They are particularly noted for their use in Suzuki cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds in organic synthesis .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves the use of halogenated precursors and organometallic reagents. For example, amino-3-fluorophenyl boronic acid was synthesized from 4-bromo-2-fluoroaniline through a series of steps including protection of the amine group, lithium-bromine exchange, addition of trimethyl borate, and acidic hydrolysis . Similarly, 2-fluoro-4-(trans-4-alkylcyclohexyl)phenylboronic acids were synthesized using a sequence of reactions involving n-butyllithium and tributyl borate, with potassium tert-butoxide used to optimize the reaction conditions . These methods highlight the general strategies employed in the synthesis of fluorinated boronic acids, which may be applicable to the synthesis of 4-Fluoro-3-propanoylphenylboronic acid.
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is often characterized using techniques such as NMR spectroscopy and X-ray diffraction. For instance, the structure of 4-((2-fluoro-5-pyridyl)dimethylsilyl)phenylboronic acid was confirmed by multinuclear NMR experiments and single-crystal X-ray diffraction studies . The crystal structure of 4-amino-3-fluorophenylboronic acid was also determined, revealing details about the arrangement of atoms and the geometry of the molecule . These studies provide insights into the molecular structure of boronic acid derivatives, which is crucial for understanding their reactivity and interactions in chemical processes.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids, such as their pKa values and tautomeric equilibria, are influenced by substituents on the phenyl ring. Fluoro-substituted 2-formylphenylboronic acids have been studied for their tautomeric equilibrium with cyclic benzoxaborole forms, and the influence of the fluorine position on their properties has been discussed . The pKa value of amino-3-fluorophenyl boronic acid was found to be relatively low, which is significant for its application in constructing glucose sensing materials . These properties are essential for the practical application of boronic acids in various fields, including materials science and pharmaceuticals.
Applications De Recherche Scientifique
Couplage de Suzuki-Miyaura
“Acide 4-fluoro-3-propanoylphénylboronique” est utilisé comme réactif dans le couplage de Suzuki-Miyaura . Cette réaction est largement appliquée dans les réactions de formation de liaison carbone-carbone en raison de ses conditions douces et tolérantes aux groupes fonctionnels . Les réactifs organoborés utilisés dans ce processus sont relativement stables, facilement préparés et généralement écologiques .
Préparation d'arylméthylpyrrolidinylméthanols
Ce composé peut être utilisé dans la préparation d'arylméthylpyrrolidinylméthanols . Ce sont des intermédiaires importants dans la synthèse de divers composés bioactifs.
Préparation de dérivés d'amine
“this compound” peut également être utilisé dans la préparation de dérivés d'amine . Ces dérivés ont une large gamme d'applications en chimie médicinale et en découverte de médicaments.
Préparation d'acides α-aminés N-(biarylsulfonyl)
Ce composé peut être utilisé dans la préparation d'acides α-aminés N-(biarylsulfonyl) . Ces composés sont connus pour être des inhibiteurs efficaces de la MMP-12, une enzyme impliquée dans diverses maladies inflammatoires et dégénératives.
Synthèse de composés bioactifs
“this compound” peut être utilisé dans la synthèse de divers composés bioactifs . Ces composés ont des applications potentielles dans le développement de nouveaux médicaments et thérapies.
Recherche et développement
En raison de ses propriétés uniques, “this compound” est souvent utilisé dans la recherche et le développement dans le domaine de la chimie organique . Il peut être utilisé pour étudier les propriétés et la réactivité des acides boroniques, qui sont importants dans de nombreuses réactions chimiques.
Mécanisme D'action
Target of Action
4-Fluoro-3-propanoylphenylboronic acid is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, 4-Fluoro-3-propanoylphenylboronic acid acts as the organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (in this case, 4-Fluoro-3-propanoylphenylboronic acid) transfers the organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key process in synthetic chemistry, particularly in the synthesis of biologically active compounds . The reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry .
Result of Action
The result of the action of 4-Fluoro-3-propanoylphenylboronic acid in the Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of 4-Fluoro-3-propanoylphenylboronic acid in the Suzuki–Miyaura cross-coupling reaction can be influenced by various environmental factors. These include the reaction conditions (such as temperature and pH), the presence of a palladium catalyst, and the nature of the other reactants .
Propriétés
IUPAC Name |
(4-fluoro-3-propanoylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BFO3/c1-2-9(12)7-5-6(10(13)14)3-4-8(7)11/h3-5,13-14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOHGJFFCSHEMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)CC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2515705.png)
![3-[(3-chlorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2515707.png)


![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2515715.png)
![1-Cyclopentyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2515716.png)
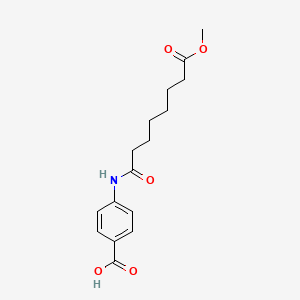
![[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol](/img/structure/B2515718.png)
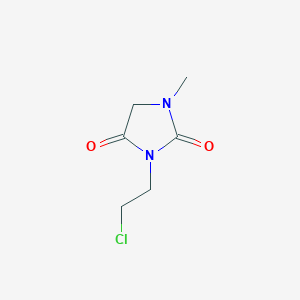
![methyl 4-[(2,4-dioxo-3-phenyl-1H-pyrimidine-5-carbonyl)amino]benzoate](/img/structure/B2515722.png)

